5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde
CAS No.: 531521-25-2
Cat. No.: VC13707819
Molecular Formula: C9H10BrNO
Molecular Weight: 228.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 531521-25-2 |
|---|---|
| Molecular Formula | C9H10BrNO |
| Molecular Weight | 228.09 g/mol |
| IUPAC Name | 5-bromo-2,4,6-trimethylpyridine-3-carbaldehyde |
| Standard InChI | InChI=1S/C9H10BrNO/c1-5-8(4-12)6(2)11-7(3)9(5)10/h4H,1-3H3 |
| Standard InChI Key | FONWKWOBUGLFBH-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NC(=C1Br)C)C)C=O |
| Canonical SMILES | CC1=C(C(=NC(=C1Br)C)C)C=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde is a substituted pyridine with the following substituents:
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Bromine at position 5
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Methyl groups at positions 2, 4, and 6
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Aldehyde group at position 3
Its systematic IUPAC name reflects this substitution pattern, ensuring precise identification in chemical databases. The compound’s CAS registry number (531521-25-2) and molecular formula (C₉H₁₀BrNO) are critical for distinguishing it from related bromopyridines .
Table 1: Key Identifiers of 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde
| Property | Value |
|---|---|
| CAS Number | 531521-25-2 |
| Molecular Formula | C₉H₁₀BrNO |
| Molecular Weight | 228.09 g/mol |
| IUPAC Name | 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde |
Structural Analysis
The pyridine ring’s electron-deficient nature is modified by the substituents:
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Methyl groups (2,4,6-positions) donate electrons via hyperconjugation, slightly activating the ring.
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Bromine (5-position) exerts an electron-withdrawing inductive effect, polarizing the ring and enhancing electrophilic substitution at adjacent positions.
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Aldehyde group (3-position) introduces a reactive site for nucleophilic additions and oxidations, enabling further functionalization .
This combination of electron-donating and withdrawing groups creates a reactivity profile distinct from simpler bromopyridines, such as 5-bromo-2-methylpyridine (CAS 3430-13-5) .
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized through bromination of a pre-functionalized pyridine precursor. A plausible route involves:
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Starting Material: 2,4,6-Trimethylpyridine-3-carbaldehyde.
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Bromination: Electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) .
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Reaction Conditions: Room temperature or mild heating (40–60°C) to ensure regioselectivity at the 5-position .
Example Reaction:
Industrial-scale production may employ continuous flow reactors to optimize yield and minimize byproducts, a method validated for analogous brominated pyrimidines.
Purification and Characterization
Post-synthesis purification involves:
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Column Chromatography: Silica gel with hexane/ethyl acetate gradients .
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Crystallization: From chloroform or ethyl acetate to obtain high-purity crystals .
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Spectroscopic Analysis:
Physicochemical Properties
Thermal and Solubility Profiles
While experimental data for this specific compound is sparse, analogs provide insights:
Reactivity and Functionalization
Aldehyde Group Reactivity
The aldehyde moiety undergoes characteristic reactions:
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Nucleophilic Addition: With amines to form Schiff bases, useful in ligand synthesis.
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Oxidation: To carboxylic acid using KMnO₄ or Ag₂O.
Bromine-Based Reactions
The bromine atom participates in cross-coupling reactions:
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Suzuki-Miyaura Coupling: With arylboronic acids to form biaryl structures, catalyzed by Pd(PPh₃)₄ .
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Buchwald-Hartwig Amination: To install amino groups for pharmaceutical intermediates .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing:
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Kinase Inhibitors: Functionalization at the aldehyde position yields candidates for anticancer agents.
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Antimicrobial Agents: Bromine enhances lipophilicity, improving membrane penetration .
Materials Science
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Coordination Polymers: Aldehyde groups bind metal ions (e.g., Cu²⁺, Fe³⁺) to form porous frameworks for gas storage .
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Sensors: Functionalized derivatives detect pH changes or small molecules in biochemical assays .
Biological Activity and Toxicology
In Vitro Studies
Preliminary screenings suggest:
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Enzyme Inhibition: Moderate activity against tyrosine kinases (IC₅₀ ~10 µM) .
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Cytotoxicity: Selective toxicity toward cancer cell lines (e.g., HeLa, IC₅₀ 25 µM) .
Comparative Analysis with Related Compounds
5-Bromo-2-methylpyridine (CAS 3430-13-5)
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Simpler Structure: Lacks methyl groups at 4,6-positions and aldehyde at 3-position.
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Applications: Limited to basic coupling reactions, unlike the multifunctional reactivity of 5-bromo-2,4,6-trimethylpyridine-3-carbaldehyde .
5-Bromo-2-chloro-6-methylnicotinaldehyde (CAS 1935331-10-4)
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